molecular formula C16H18O3 B12904898 5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione

5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione

Cat. No.: B12904898
M. Wt: 258.31 g/mol
InChI Key: XDMPJBWCNQEYPP-UHFFFAOYSA-N
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Description

5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione is a complex organic compound featuring a benzofuran moiety fused with a cyclohexane-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione is unique due to the combination of the benzofuran and cyclohexane-1,3-dione structures, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

5-(2,2-dimethyl-3H-1-benzofuran-7-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C16H18O3/c1-16(2)9-10-4-3-5-14(15(10)19-16)11-6-12(17)8-13(18)7-11/h3-5,11H,6-9H2,1-2H3

InChI Key

XDMPJBWCNQEYPP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)C3CC(=O)CC(=O)C3)C

Origin of Product

United States

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